molecular formula C15H20FNO2 B2590070 N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide CAS No. 1797088-63-1

N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide

Cat. No.: B2590070
CAS No.: 1797088-63-1
M. Wt: 265.328
InChI Key: ZZONZPGBCIKTCF-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide is a small molecule chemical compound offered for research and development purposes. This product is provided as a high-purity material to ensure consistency in experimental results. It is intended for in vitro research applications only. This compound is strictly for laboratory use by qualified professionals. It is not intended for human consumption, nor for diagnostic, therapeutic, or any veterinary use. Researchers are responsible for understanding the safe handling and disposal procedures for this and all laboratory chemicals. Specific pharmacological targets, mechanisms of action, and research applications for this compound are areas of ongoing scientific investigation and are not fully characterized here. Please consult the current scientific literature for the latest research findings.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-15(19-2,12-8-3-4-9-13(12)16)10-17-14(18)11-6-5-7-11/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZONZPGBCIKTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCC1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide typically involves the following steps:

    Formation of the 2-(2-Fluorophenyl)-2-methoxypropyl intermediate: This step involves the reaction of 2-fluorobenzaldehyde with methanol in the presence of a suitable catalyst to form 2-(2-fluorophenyl)-2-methoxypropanal.

    Cyclobutanecarboxamide formation: The intermediate is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding cyclobutanecarboxylic acid and the corresponding amine :

Condition Reagents Products Yield Reference
Acidic HydrolysisHCl (6M), refluxCyclobutanecarboxylic acid + 2-(2-Fluorophenyl)-2-methoxypropylamine hydrochloride~85%
Basic HydrolysisNaOH (2M), 80°CCyclobutanecarboxylate salt + free amine~78%

Nucleophilic Substitution at the Methoxy Group

The methoxy (-OCH₃) group participates in nucleophilic substitution reactions under strong basic conditions:

  • Demethylation : Treatment with BBr₃ (Boron Tribromide) in dichloromethane replaces methoxy with hydroxyl:

    -OCH₃BBr₃, CH₂Cl₂-OH\text{-OCH₃} \xrightarrow{\text{BBr₃, CH₂Cl₂}} \text{-OH}
  • Alkylation : Reacting with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ forms ether derivatives.

Electrophilic Aromatic Substitution

The 2-fluorophenyl ring undergoes regioselective substitution due to fluorine’s electron-withdrawing effect :

Reaction Reagents Position Product Reference
NitrationHNO₃, H₂SO₄Para to F2-Fluoro-4-nitrophenyl derivative
SulfonationSO₃, H₂SO₄Meta to F2-Fluoro-5-sulfophenyl derivative
Halogenation (Cl₂)Cl₂, FeCl₃Para to F2-Fluoro-4-chlorophenyl derivative

Cyclobutane Ring Reactivity

The cyclobutane ring exhibits strain-driven reactions:

  • Ring-Opening : Catalytic hydrogenation (H₂, Pd/C) opens the ring to form a butane chain .

  • Photochemical [2+2] Cycloaddition : UV light induces dimerization with alkenes .

Analytical Monitoring

NMR spectroscopy (¹H, ¹⁹F) is critical for tracking reaction progress and purity :

  • ¹H NMR : Distinct signals for cyclobutane protons (δ 2.5–3.0 ppm), methoxy group (δ 3.3 ppm), and aromatic protons (δ 6.8–7.5 ppm).

  • ¹⁹F NMR : Single peak near δ -115 ppm confirms the fluorine substituent’s integrity .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.

  • Photodegradation : UV exposure (254 nm) leads to cleavage of the amide bond.

Scientific Research Applications

Neuropharmacology

Research has indicated that compounds similar to N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide may exhibit activity at serotonin receptors, particularly the 5-HT2C receptor. A study highlighted the design of N-substituted (2-phenylcyclopropyl)methylamines that showed selectivity for 5-HT2C receptors with implications for antipsychotic activity . This suggests that this compound could be evaluated for similar neuropharmacological effects.

Antipsychotic Activity

The potential antipsychotic effects of this compound are supported by its structural similarity to other compounds that have demonstrated efficacy in managing psychotic disorders. Functional selectivity at serotonin receptors is crucial for minimizing side effects associated with traditional antipsychotics. Compounds that preferentially activate Gq signaling pathways over β-arrestin recruitment may offer a more favorable therapeutic profile .

Pain Management

Given the structural features of this compound, it may also have applications in pain management. Compounds that interact with cannabinoid receptors or modulate pain pathways could lead to novel analgesics with reduced side effects compared to current opioid treatments.

Case Study 1: Antipsychotic Drug Development

A series of studies focused on the development of serotonin receptor agonists demonstrated that compounds with similar structures to this compound exhibited significant promise in preclinical models for treating schizophrenia. These studies emphasized the importance of functional selectivity at serotonin receptors, which could be a critical factor in reducing adverse effects associated with traditional antipsychotics .

Case Study 2: Pain Modulation Research

Research involving structurally related compounds has shown potential for modulating pain pathways through interaction with specific neurotransmitter systems. The efficacy of these compounds in animal models provides a foundation for further investigation into this compound as a candidate for pain management therapies.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Formazan derivatives

Uniqueness

N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide is unique due to its specific structural features, such as the combination of a cyclobutanecarboxamide group with a 2-(2-fluorophenyl)-2-methoxypropyl moiety. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Biological Activity

N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide, identified by its CAS number 1797088-63-1, is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activity. The compound features a molecular formula of C15H20FNO2 and a molecular weight of 265.32 g/mol . This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the fluorophenyl and methoxy groups may enhance lipophilicity and influence receptor interactions.

Structural Formula

C15H20FNO2\text{C}_{15}\text{H}_{20}\text{FNO}_2

Key Properties

PropertyValue
Molecular Weight265.32 g/mol
Molecular FormulaC15H20FNO2
CAS Number1797088-63-1

Pharmacological Profile

Preliminary studies suggest that this compound exhibits promising pharmacological properties, particularly in the context of central nervous system (CNS) effects. The compound's structural analogs have been shown to interact with various neurotransmitter systems, which may imply similar activities for this compound.

  • Receptor Interaction : The fluorine atom in the structure could enhance binding affinity to certain receptors, such as serotonin or dopamine receptors.
  • Metabolic Stability : Fluorinated compounds often exhibit improved metabolic stability, which can prolong their action in biological systems .

Study 1: CNS Activity

In a study examining the effects of structurally similar compounds on CNS activity, researchers found that modifications like fluorination significantly impacted pharmacokinetic profiles. This compound was hypothesized to possess enhanced blood-brain barrier penetration due to its lipophilic nature .

Study 2: Fluorinated Anisoles

Research on fluorinated anisoles indicated that the inclusion of fluorine can lead to distinct conformational preferences and altered physicochemical properties. This suggests that this compound might exhibit unique biological behaviors compared to non-fluorinated analogs .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameCNS ActivityMetabolic StabilityBinding Affinity
This compoundModerateHighPotentially High
FluoroanisoleHighModerateHigh
Non-fluorinated analogLowLowLow

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide?

  • Methodological Answer : Synthesis typically involves coupling a 2-(2-fluorophenyl)-2-methoxypropylamine precursor with cyclobutanecarbonyl chloride under Schotten-Baumann conditions. Reaction optimization (e.g., solvent polarity, temperature, and base selection) is critical, as evidenced by analogous carboxamide syntheses achieving yields of 53–66% . Purification via column chromatography and recrystallization ensures purity, with structural validation through ¹H NMR (e.g., methoxy singlet at δ 3.2–3.5 ppm) and LC-MS (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. How is the compound’s structural integrity validated post-synthesis?

  • Methodological Answer : Multi-technique validation is essential:

  • ¹H NMR : Identifies protons on the fluorophenyl (δ 6.8–7.4 ppm), methoxy (δ ~3.3 ppm), and cyclobutane (δ 1.8–2.5 ppm) groups.
  • LC-MS : Confirms molecular weight (e.g., exact mass within ±0.005 Da).
  • X-ray crystallography (if crystallizable): Resolves bond angles and torsional strain in the cyclobutane ring, as demonstrated for structurally related carboxamides .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substitution, methoxy position) influence bioactivity?

  • Methodological Answer :

  • Fluorine’s role : The 2-fluorophenyl group enhances target binding via electronegativity and π-stacking, as seen in SAR studies of NBOMe derivatives .
  • Methoxy positioning : The 2-methoxypropyl chain increases lipophilicity (logP ~2.5), impacting membrane permeability. Computational models (e.g., DFT) predict steric effects on receptor docking .
  • Comparative studies with cyclopentane analogs (e.g., cyclopentanecarboxamide derivatives) reveal cyclobutane’s strained ring reduces conformational flexibility, potentially altering binding kinetics .

Q. How can contradictions in synthetic yields or bioactivity data be systematically resolved?

  • Methodological Answer :

  • Yield discrepancies : Analyze variables like solvent polarity (e.g., DMF vs. THF), coupling agents (e.g., EDCI vs. DCC), and reaction time. For example, cyclopentanecarboxamide yields vary by 13% depending on hydrazide substituents .
  • Bioactivity variability : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. Cross-validate with computational docking (e.g., Glide SP scoring) to distinguish steric hindrance from electronic effects .

Q. What computational strategies predict physicochemical properties and metabolic stability?

  • Methodological Answer :

  • DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) to assess cyclobutane ring strain and dipole moments .
  • ADMET prediction : Tools like SwissADME estimate logP (2.1–2.7), aqueous solubility (-3.5 to -4.2 logS), and CYP450 metabolism.
  • Molecular dynamics : Simulate membrane permeability (e.g., POPC bilayers) to evaluate methoxypropyl chain flexibility .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Methodological Answer :

  • Co-crystallization : Use co-formers (e.g., tartaric acid) to stabilize the strained cyclobutane ring.
  • Solvent screening : High-throughput vapor diffusion trials with 2:1 dioxane/water mixtures promote nucleation, as applied to related carboxamides .

Data Contradiction Analysis

Q. How to reconcile divergent NMR spectral data across research groups?

  • Methodological Answer :

  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; DMSO may deshield methoxy protons by 0.2 ppm.
  • Dynamic effects : Low-temperature NMR (e.g., 200 K) resolves rotational barriers in the cyclobutane ring, reducing signal splitting .

Toxicology and Safety

Q. What in vitro models assess the compound’s cytotoxicity?

  • Methodological Answer :

  • MTT assay : Test IC₅₀ in HEK293 or HepG2 cells, using 72-hour exposure to capture delayed metabolic effects.
  • hERG inhibition : Patch-clamp electrophysiology evaluates cardiac risk, critical for fluorinated analogs .

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